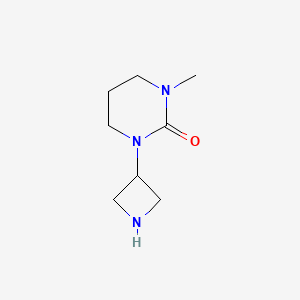![molecular formula C37H40N4O6 B14802297 N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)
N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide is a complex organic compound with the molecular formula C37H40N4O6 It is known for its unique structure, which includes two biphenylyloxy groups attached to a nonanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide typically involves the reaction of nonanedihydrazide with 4-biphenylyloxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The biphenylyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide involves its interaction with specific molecular targets. The biphenylyloxy groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to inhibition or modulation of their activity. The nonanedihydrazide backbone may also play a role in the compound’s overall bioactivity by facilitating binding to target sites.
Comparison with Similar Compounds
Similar Compounds
N’1,N’5-bis[(4-biphenylyloxy)acetyl]pentanedihydrazide: Similar structure but with a pentanedihydrazide backbone.
N’1,N’9-bis[(2-biphenylyloxy)acetyl]nonanedihydrazide: Similar structure but with 2-biphenylyloxy groups.
Uniqueness
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide is unique due to its specific combination of biphenylyloxy groups and nonanedihydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C37H40N4O6 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
1-N',9-N'-bis[2-(4-phenylphenoxy)acetyl]nonanedihydrazide |
InChI |
InChI=1S/C37H40N4O6/c42-34(38-40-36(44)26-46-32-22-18-30(19-23-32)28-12-6-4-7-13-28)16-10-2-1-3-11-17-35(43)39-41-37(45)27-47-33-24-20-31(21-25-33)29-14-8-5-9-15-29/h4-9,12-15,18-25H,1-3,10-11,16-17,26-27H2,(H,38,42)(H,39,43)(H,40,44)(H,41,45) |
InChI Key |
STDHHHUXGSKTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


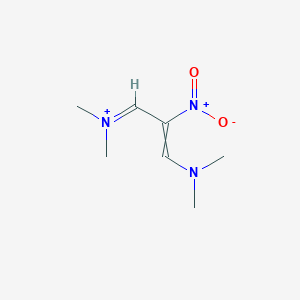
![(E)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14802227.png)

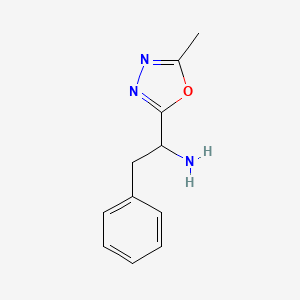
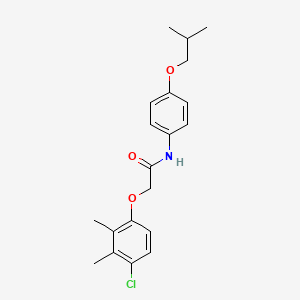
![2-Biphenyl-4-yl-4-(3,5-dichloro-phenyl)-6-phenyl-[1,3,5]triazine](/img/structure/B14802237.png)
![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
![N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)

![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
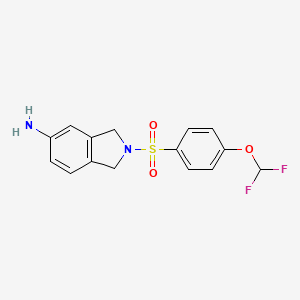
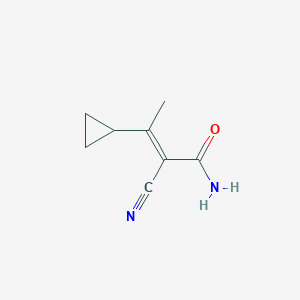
![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)
